molecular formula C9H11FN2 B12983713 3-(3-Fluoroazetidin-1-yl)aniline

3-(3-Fluoroazetidin-1-yl)aniline

Cat. No.: B12983713
M. Wt: 166.20 g/mol
InChI Key: ZPFPTXFQAMMSBD-UHFFFAOYSA-N
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Description

3-(3-Fluoroazetidin-1-yl)aniline is a chemical compound with the molecular formula C9H11FN2 and a molecular weight of 166.20 g/mol It is a heterocyclic building block that contains both an aniline and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoroazetidin-1-yl)aniline typically involves the reaction of aniline derivatives with azetidine intermediates. One common method involves the nucleophilic substitution of a fluoro-substituted azetidine with an aniline derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoroazetidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoroazetidin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoroazetidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-1-azetidinyl)aniline: A closely related compound with similar structural features.

    Fluorinated Quinolines: Compounds with a quinoline ring and fluorine substitution, used in various applications.

    Indole Derivatives: Compounds with an indole ring, known for their biological activities.

Uniqueness

3-(3-Fluoroazetidin-1-yl)aniline is unique due to its combination of aniline and azetidine moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

3-(3-fluoroazetidin-1-yl)aniline

InChI

InChI=1S/C9H11FN2/c10-7-5-12(6-7)9-3-1-2-8(11)4-9/h1-4,7H,5-6,11H2

InChI Key

ZPFPTXFQAMMSBD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC(=C2)N)F

Origin of Product

United States

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